molecular formula C8H9ClN2S B3031570 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 51660-15-2

4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B3031570
CAS RN: 51660-15-2
M. Wt: 200.69 g/mol
InChI Key: GNDCBYXPXVMIEY-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a building block used in medicinal chemistry synthesis . It has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It is also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .


Synthesis Analysis

The synthesis of 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves several steps. An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo [2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is C5H5ClN2S . The molecular weight is 160.62 .


Chemical Reactions Analysis

4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also reacts similarly to give 2,4-bismethylthiopyrimidine, indicating that this reaction may be a general one .


Physical And Chemical Properties Analysis

4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a clear yellow to brown liquid . It has a melting point of -2 °C (lit.), a boiling point of 139-140 °C/36 mm Hg (lit.), and a density of 1.381 g/mL at 25 °C (lit.) . It is not miscible or difficult to mix in water .

Scientific Research Applications

Synthesis and Spectroscopic Studies

One significant application of this compound is in the field of synthetic organic chemistry. A study demonstrated the synthesis of new substituted pyrimidine derivatives, including 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, using one-pot three-component reactions. This method, known as multicomponent reactions (MCRs), allows for efficient synthesis of complex organic molecules in a single step, which is simpler than conventional multistep organic reactions. The synthesized compounds were characterized using various spectroscopic techniques and evaluated for antibacterial and antifungal activity (Tugcu & Turhan, 2018).

Antiviral Activity

Another research aspect of this compound is in medicinal chemistry, particularly in the synthesis of compounds with potential antiviral activity. For instance, derivatives of 4-Chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine were synthesized and tested for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Although the results indicated only slight activity and cytotoxicity, this research contributes to the broader effort in developing new antiviral agents (Saxena et al., 1988).

Antibacterial Evaluation

Research on the antibacterial properties of derivatives of 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has also been conducted. A study reported the synthesis and characterization of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines, derived from the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine. These compounds were evaluated for their antibacterial activity, showing potential as new antibacterial agents (Etemadi et al., 2016).

DNA Methylation and Antitumor Properties

A distinct application area is in the study of DNA methylation and antitumor properties. Compounds synthesized from 4,6-dihydrazino-5-nitro- and 2-methylthio-4-hydrazino-6-chloro-5-(p-alkoxybenzyl)pyrimidines, including those involving 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, were studied for their influence on DNA methylation. These compounds exhibited potential antitumor properties in vitro, indicating their relevance in cancer research (Grigoryan et al., 2012).

Mechanism of Action

While the specific mechanism of action for 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is not mentioned in the search results, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c1-12-8-10-6-4-2-3-5(6)7(9)11-8/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDCBYXPXVMIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCC2)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282821
Record name 4-Chloro-2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

CAS RN

51660-15-2
Record name NSC28097
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (0.250 g, 1.32 mmol) and sodium thiomethoxide (0.093 g, 1.32 mmol) in THF (10 mL) was stirred at rt for 6 h. After this time, the mixture was diluted with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate, filtered and the filtrate was concentrated. The residue was purified by column chromatography (silica, hexanes/ethyl acetate) to afford the title compound (0.210 g, 84%) as an off-white solid. MW=200.69. 1H NMR (DMSO-d6, 300 MHz) δ 2.90 (t, J=7.6 Hz, 2H), 2.71 (t, J=7.6 Hz, 2H), 2.56 (s, 3H), 2.10 (quin, J=7.6 Hz, 2H); APCI MS m/z 201 [M+H]+.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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